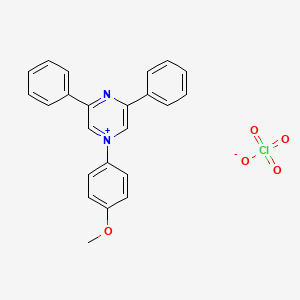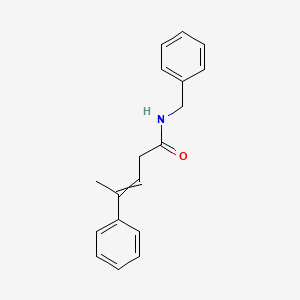
N-benzyl-4-phenylpent-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-phenylpent-3-enamide is an organic compound with the molecular formula C18H19NO It is characterized by a benzyl group attached to a phenylpent-3-enamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-phenylpent-3-enamide typically involves the reaction of benzylamine with 4-phenylpent-3-enoyl chloride. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as ethyl acetate. Triethylamine is commonly used as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product is then purified by flash column chromatography using a hexane/ethyl acetate eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-phenylpent-3-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-3-enamide structure to a single bond, forming saturated amides.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-phenylpent-3-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-benzyl-4-phenylpent-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the phenylpent-3-enamide structure allow it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-2-methylene-N-phenylpent-4-enamide
- N-methyl-2-methylene-N-phenylpent-4-enamide
- N-phenylmethacrylamide
Uniqueness
N-benzyl-4-phenylpent-3-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
674285-93-9 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-benzyl-4-phenylpent-3-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
IAHAAQFEZLBQET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


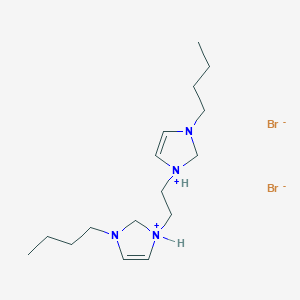
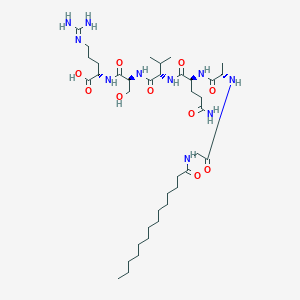
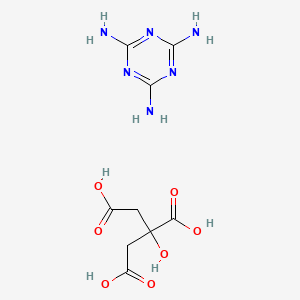
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)
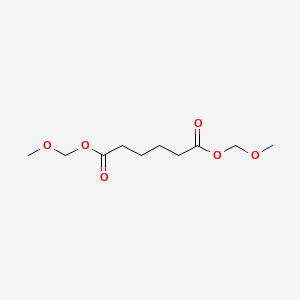
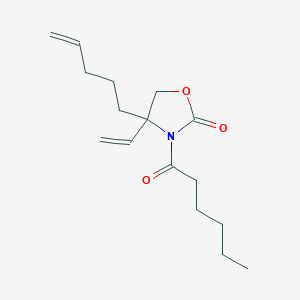
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
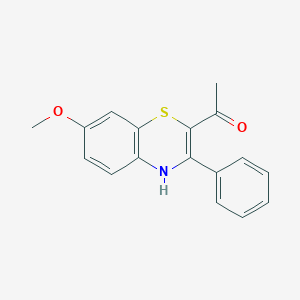
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
